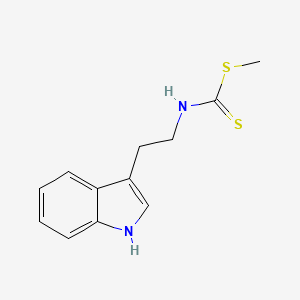
Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Carbamoditiolato de metilo (2-(1H-indol-3-il)etil) es un compuesto que pertenece a la clase de derivados del indol. Los derivados del indol son significativos debido a su presencia en varios productos naturales y sus actividades biológicas. Este compuesto presenta un núcleo de indol, que es un motivo estructural común en muchas moléculas biológicamente activas, incluyendo productos farmacéuticos y productos naturales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Carbamoditiolato de metilo (2-(1H-indol-3-il)etil) normalmente implica la reacción de la triptamina con disulfuro de carbono y yoduro de metilo. La reacción se lleva a cabo en presencia de una base como el carbonato de potasio en un disolvente orgánico como la acetona. Las condiciones de reacción suelen implicar la reflujo de la mezcla durante varias horas para asegurar la conversión completa .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean métodos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Carbamoditiolato de metilo (2-(1H-indol-3-il)etil) puede someterse a varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en tioles u otras formas reducidas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir tioles .
Aplicaciones Científicas De Investigación
El Carbamoditiolato de metilo (2-(1H-indol-3-il)etil) tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del Carbamoditiolato de metilo (2-(1H-indol-3-il)etil) implica su interacción con objetivos moleculares específicos. El núcleo de indol puede interactuar con varias enzimas y receptores, lo que lleva a efectos biológicos. El grupo carbamoditiolato también puede participar en reacciones redox, contribuyendo a la actividad del compuesto. Las vías moleculares exactas involucradas dependen del contexto biológico específico .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido indol-3-acético: Una hormona vegetal involucrada en el crecimiento y desarrollo.
Indol-3-carbinol: Se encuentra en verduras crucíferas y se estudia por sus propiedades anticancerígenas.
Triptamina: Un compuesto que se produce naturalmente con funciones en la neurotransmisión.
Unicidad
El Carbamoditiolato de metilo (2-(1H-indol-3-il)etil) es único debido a su grupo carbamoditiolato, que imparte una reactividad química y una actividad biológica distintas en comparación con otros derivados del indol.
Propiedades
Número CAS |
202121-24-2 |
|---|---|
Fórmula molecular |
C12H14N2S2 |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
methyl N-[2-(1H-indol-3-yl)ethyl]carbamodithioate |
InChI |
InChI=1S/C12H14N2S2/c1-16-12(15)13-7-6-9-8-14-11-5-3-2-4-10(9)11/h2-5,8,14H,6-7H2,1H3,(H,13,15) |
Clave InChI |
YGCLBCUJWRJRPH-UHFFFAOYSA-N |
SMILES canónico |
CSC(=S)NCCC1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)
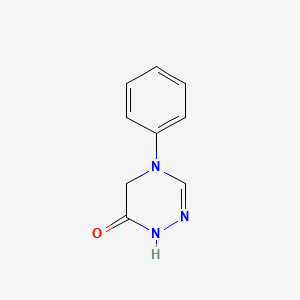
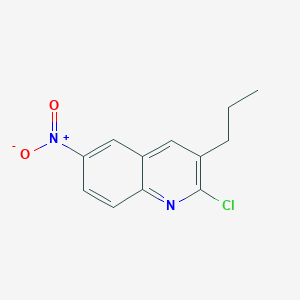
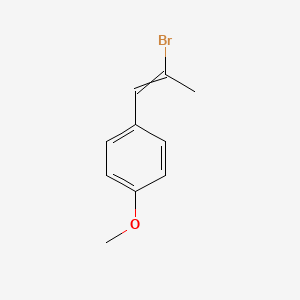
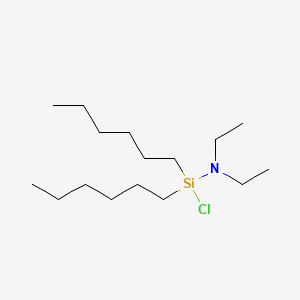
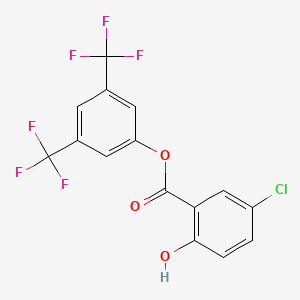
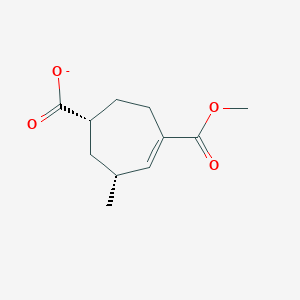
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12575724.png)
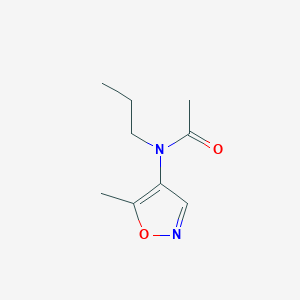
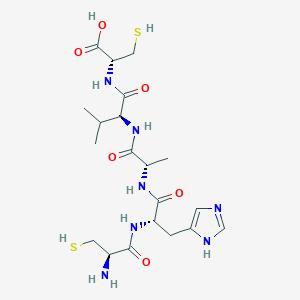
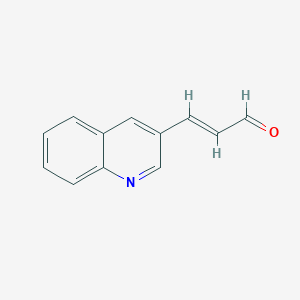
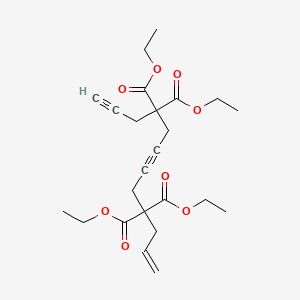
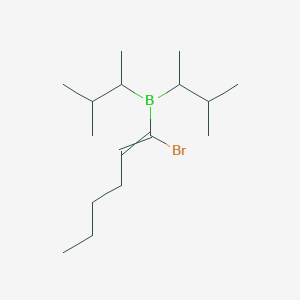
![5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate](/img/structure/B12575780.png)
